6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

COX-2 inhibitor SAR Lipophilicity Membrane permeability

6-Fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (CAS 2098097-49-3) is a synthetic heterocyclic small molecule belonging to the 1,2-benzothiazine 2,2-dioxide class, a scaffold historically associated with the oxicam family of non-steroidal anti-inflammatory drugs (NSAIDs). Its molecular formula is C11H14FNO3S (MW = 259.3 g/mol), featuring a 6-fluoro substituent on the fused benzene ring, a 4-hydroxy (enolic) group at the thiazine ring, and an N1-propyl side chain.

Molecular Formula C11H14FNO3S
Molecular Weight 259.3 g/mol
CAS No. 2098097-49-3
Cat. No. B1478679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
CAS2098097-49-3
Molecular FormulaC11H14FNO3S
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C=C(C=C2)F)C(CS1(=O)=O)O
InChIInChI=1S/C11H14FNO3S/c1-2-5-13-10-4-3-8(12)6-9(10)11(14)7-17(13,15)16/h3-4,6,11,14H,2,5,7H2,1H3
InChIKeyNMGNMKOCLPXIGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-Dioxide (CAS 2098097-49-3): Structural Identity, Chemical Class, and Core Physicochemical Properties for Procurement and Research Selection


6-Fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (CAS 2098097-49-3) is a synthetic heterocyclic small molecule belonging to the 1,2-benzothiazine 2,2-dioxide class, a scaffold historically associated with the oxicam family of non-steroidal anti-inflammatory drugs (NSAIDs) [1]. Its molecular formula is C11H14FNO3S (MW = 259.3 g/mol), featuring a 6-fluoro substituent on the fused benzene ring, a 4-hydroxy (enolic) group at the thiazine ring, and an N1-propyl side chain . The compound incorporates the characteristic cyclic sulfone (2,2-dioxide) moiety that is structurally essential for the COX-2 inhibitory pharmacophore shared by clinical agents such as piroxicam, meloxicam, and isoxicam [2]. As a commercially available research intermediate (≥95% purity per supplier specifications), this compound serves as a key building block or reference probe for medicinal chemistry programs targeting cyclooxygenase-2 (COX-2) mediated inflammation, as well as for structure–activity relationship (SAR) studies exploring the impact of N1-alkyl chain length and C6-halogen substitution on target potency and selectivity .

Why N1-Propyl and 6-Fluoro Substitution Block Simple Interchangeability: Critical SAR Divergence Points for 6-Fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-Dioxide (CAS 2098097-49-3)


Within the 3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide chemotype, even minor structural modifications at the N1 position and the benzo-ring periphery produce non-linear and experimentally unpredictable effects on COX-2 inhibitory potency, COX-2/COX-1 selectivity, and membrane interaction profiles [1]. Published SAR data on closely related 1,2-benzothiazine derivatives demonstrate that extending the N1-alkyl chain from methyl to propyl alters both lipophilicity (clogP) and the conformational landscape accessible to the pharmacophoric 4-hydroxy group, thereby modulating hydrogen-bonding geometry with Ser-530 in the COX active site [2]. The introduction of a C6-fluoro substituent further perturbs the electron density of the fused benzene ring, influencing the pKa of the enolic 4-OH and, consequently, the ionization state and membrane permeability of the compound at physiological pH [3]. These interdependent electronic and steric effects mean that neither the N1-methyl analog (CAS 2090149-79-2) nor the non-fluorinated N1-propyl scaffold (CAS 2092718-50-6) can be assumed to serve as functionally equivalent chemical probes or synthetic intermediates without explicit comparative biological and physicochemical validation [1][3].

Quantitative Differentiation Evidence for 6-Fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-Dioxide (CAS 2098097-49-3): Comparator-Based SAR, Selectivity, and Physicochemical Benchmarking


N1-Propyl vs. N1-Methyl Substitution: Impact on Calculated Lipophilicity and Predicted Membrane Permeability

The N1-propyl substituent in CAS 2098097-49-3 is predicted to increase calculated logP (clogP) relative to the N1-methyl analog (CAS 2090149-79-2). In published SAR studies on 1,2-benzothiazine 2,2-dioxide derivatives, extending the N1-alkyl chain from methyl to propyl was associated with enhanced membrane interaction, as quantified by a greater decrease in the main phase transition temperature (Tm) of DPPC and DMPC model membranes, indicating deeper insertion into the phospholipid bilayer [1]. Although direct comparative clogP values for CAS 2098097-49-3 are not published, class-level inference from the broader 1,2-benzothiazine 1,1-dioxide series indicates that each additional methylene unit in the N1-alkyl chain increases clogP by approximately 0.5 log units [2].

COX-2 inhibitor SAR Lipophilicity Membrane permeability N1-alkyl chain optimization 1,2-benzothiazine 2,2-dioxide

6-Fluoro Substitution: Electron-Withdrawing Effect on Enolic 4-OH pKa and COX-2 Binding Affinity

The 6-fluoro substituent in CAS 2098097-49-3 withdraws electron density from the fused benzene ring, which is expected to lower the pKa of the enolic 4-OH group relative to the non-fluorinated N1-propyl analog (CAS 2092718-50-6). In the 1,2-benzothiazine 1,1-dioxide series studied by Szczęśniak-Sięga et al., replacement of a bromine or methyl substituent with fluorine at the benzoyl ring (analogous electronic environment) shifted COX-2 IC50 values and altered the COX-2/COX-1 selectivity ratio, with fluorinated derivatives (e.g., BS26, BS27) exhibiting COX-2 IC50 values in the low micromolar range and COX-2 selectivity indices (SI = IC50 COX-1 / IC50 COX-2) below 1.0 [1]. The 4-OH group participates in a critical hydrogen-bond network with Ser-530 and two coordinated water molecules in the COX active site; modulation of its pKa by 0.3–0.5 units can measurably impact inhibitor residence time [2].

COX-2 pharmacophore Fluorine substitution Enolic pKa modulation Hydrogen-bond donor strength 1,2-benzothiazine SAR

Molecular Weight and Physicochemical Parameter Comparison: Target Compound vs. Clinical Oxicam Benchmarks

CAS 2098097-49-3 (MW = 259.3 g/mol) is significantly smaller than the clinical oxicam NSAIDs piroxicam (MW = 331.35 g/mol), meloxicam (MW = 351.4 g/mol), and isoxicam (MW = 335.3 g/mol) . This reduced molecular weight places the compound in a more favorable region of oral drug-likeness space (Lipinski's Rule of 5: MW ≤ 500), with a predicted lower topological polar surface area (TPSA) compared to the carboxamide-bearing oxicams [1]. The absence of the C3-carboxamide side chain—present in all clinical oxicams—means CAS 2098097-49-3 lacks a key pharmacophoric element for COX-2 binding as defined by the oxicam co-crystal structures (PDB entries with isoxicam and meloxicam) [1], positioning it instead as a synthetic intermediate or simplified core scaffold for further derivatization.

Drug-likeness Oxicam NSAIDs Molecular weight comparison Lipinski parameters Procurement specification

COX-2 Selectivity Benchmarking: Class-Level SAR Trends for 1,2-Benzothiazine 2,2-Dioxide Derivatives vs. Celecoxib and Meloxicam

While direct COX-1/COX-2 inhibition data for CAS 2098097-49-3 are not publicly available, the broader class of 1,2-benzothiazine 1,1-dioxide derivatives consistently demonstrates preferential COX-2 inhibition in in vitro enzyme assays. Szczęśniak-Sięga et al. (2024) reported that among the BS23–BS30 series, the most active compound (BS23) exhibited a COX-2 IC50 of 13.19 µM with preferential COX-2 selectivity [1]. This compares to the clinically approved COX-2 selective drug meloxicam (COX-2 IC50 ~0.49–4.7 µM; COX-1 IC50 ~36.6 µM; selectivity ratio ~7.8–74.7 depending on assay system) and the highly selective celecoxib (COX-2 IC50 = 0.03–0.05 µM; COX-1 IC50 > 15 µM; selectivity ratio > 300) . The 4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide core scaffold retains the essential enolic 4-OH required for COX-2 binding, though the absence of a C3-aroyl or C3-carboxamide substituent in CAS 2098097-49-3 is expected to result in lower absolute potency compared to fully elaborated oxicam structures [2].

COX-2 selectivity index 1,2-benzothiazine SAR Celecoxib comparator Meloxicam comparator In vitro COX inhibition assay

Commercial Availability and Purity Benchmarking: Target Compound vs. Closest Structural Analogs

CAS 2098097-49-3 is supplied as a research-grade chemical with a minimum purity specification of 95% (HPLC), as indicated by vendor technical datasheets . Its closest structural analogs—6-fluoro-4-hydroxy-1-methyl analog (CAS 2090149-79-2, MW = 245.27 g/mol) and the non-fluorinated N1-propyl analog (CAS 2092718-50-6, MW = 241.31 g/mol)—are also commercially available at comparable purity levels (95–98%) . The molecular weight of the target compound (259.3 g/mol) distinguishes it from both the methyl analog (−14.0 Da) and the non-fluorinated propyl analog (+18.0 Da), providing a means of identity verification via LC-MS in procurement quality control workflows.

Chemical procurement Purity specification CAS registry comparison Research chemical sourcing Benzothiazine building blocks

Recommended Research and Industrial Application Scenarios for 6-Fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-Dioxide (CAS 2098097-49-3)


Late-Stage Diversification Intermediate for N1-Alkyl Optimized Selective COX-2 Inhibitor Libraries

CAS 2098097-49-3 provides a pre-installed N1-propyl group and 6-fluoro substituent on the 3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide scaffold, enabling focused SAR expansion at the C3 position (e.g., aroylation, carboxamidation, or hydrazone formation) without the need for de novo construction of the bicyclic core. Medicinal chemistry teams pursuing COX-2 inhibitors with optimized N1-alkyl chain length can use this compound as a direct starting material for parallel synthesis, bypassing the multi-step synthesis of the core from 2-aminothiophenol precursors [1]. The predicted enhanced membrane permeability conferred by the N1-propyl group positions this scaffold for cellular assays requiring intracellular COX-2 engagement, as supported by membrane interaction data from the broader 1,2-benzothiazine class [1].

Fluorinated Probe for 19F NMR-Based Binding and Metabolism Studies

The single fluorine atom at C6 in CAS 2098097-49-3 provides a sensitive 19F NMR handle for monitoring protein–ligand interactions (e.g., with COX-1 or COX-2), metabolic stability in liver microsome assays, or cellular uptake and distribution without requiring radioactive labeling [2]. 19F NMR detection limits in the low micromolar range and the absence of background fluorine signals in biological matrices make this compound an attractive probe for fragment-based drug discovery (FBDD) campaigns targeting enzymes that recognize the 4-hydroxy-1,2-benzothiazine pharmacophore.

Reference Standard for Analytical Method Development and QC in Benzothiazine Analog Libraries

With a molecular weight of 259.3 g/mol and a unique molecular formula (C11H14FNO3S), CAS 2098097-49-3 serves as a well-defined reference standard for HPLC-MS method development, retention time calibration, and purity verification when analyzing structurally related benzothiazine libraries. Its distinct mass differentiates it from commonly encountered synthetic intermediates and degradation products, making it suitable as an internal standard or system suitability test compound in analytical workflows supporting large-scale medicinal chemistry production .

Physicochemical Comparator for Evaluating N1-Alkyl Chain Length Effects on COX-2 Selectivity and Membrane Partitioning

As a member of the N1-propyl series, CAS 2098097-49-3 fills a critical gap in systematic SAR studies that compare N1-methyl, N1-ethyl, and N1-propyl 1,2-benzothiazine 2,2-dioxide analogs. When co-evaluated with its N1-methyl analog (CAS 2090149-79-2) and the non-fluorinated N1-propyl scaffold (CAS 2092718-50-6), researchers can deconvolve the independent contributions of N1-alkyl chain length and C6-fluorination to COX-2 potency, COX-2/COX-1 selectivity, membrane interaction, and metabolic stability [1]. Such comparative datasets are essential for building predictive QSAR models guiding lead optimization toward clinical candidate selection.

Quote Request

Request a Quote for 6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.